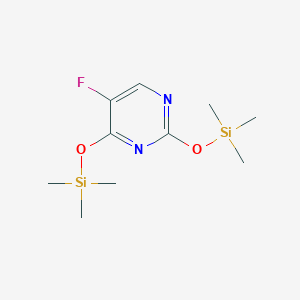
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine
Vue d'ensemble
Description
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a chemical compound with the molecular formula C10H19FN2O2Si2 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 5-position of the ring is substituted with a fluorine atom, and the 2 and 4 positions are substituted with trimethylsilyloxy groups .Physical And Chemical Properties Analysis
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a liquid at room temperature . It has a molecular weight of 274.44 . The compound should be stored in an inert atmosphere at 2-8°C . It has a boiling point of 266.5°C at 760 mmHg .Applications De Recherche Scientifique
Chemical Synthesis
This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is often used as a building block in the synthesis of more complex molecules .
Medicinal Chemistry
The pyrimidine moiety of this compound exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry .
Antitumor Agents
Pyrimidine derivatives, such as this compound, are known to exhibit antitumor activities . They are used in the development of new antitumor agents .
Antimicrobial Agents
Pyrimidine derivatives are also known for their antimicrobial properties . This compound could potentially be used in the development of new antimicrobial agents .
Antiviral Agents
In addition to its antimicrobial properties, this compound, as a pyrimidine derivative, is known for its antiviral activities . It could be used in the development of new antiviral agents .
Anti-fibrotic Compounds
Pyrimidine derivatives, including this compound, are known for their anti-fibrotic properties . This compound could potentially be used in the development of new anti-fibrotic drugs .
Biochemical Research
This compound is used in biochemical research, particularly in studies related to the effects of fluorine on biological and biochemical processes .
Material Science
In the field of material science, this compound is used due to its high thermal stability compared to carbon-based materials . It is used in the development of new materials with unique properties .
Mécanisme D'action
Target of Action
It is known to be an intermediate in the synthesis of certain compounds .
Mode of Action
It is used as an intermediate in chemical reactions, suggesting it interacts with other compounds to form new products .
Biochemical Pathways
As an intermediate, it likely participates in various chemical reactions, contributing to the formation of complex molecules .
Pharmacokinetics
As a chemical intermediate, its bioavailability and pharmacokinetic profile may vary depending on the final compound it contributes to forming .
Result of Action
As an intermediate, its primary role is likely in the synthesis of other compounds, and its direct effects on cells and molecules may be minimal .
Action Environment
Like many chemical compounds, its reactivity and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
(5-fluoro-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVQFVDWJDULDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169279 | |
| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine | |
CAS RN |
17242-85-2 | |
| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017242852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-bis(trimethylsilyl)-5-fluorouracil in medicinal chemistry?
A1: 2,4-Bis(trimethylsilyl)-5-fluorouracil is not a pharmacologically active compound. Instead, it serves as a vital building block in the synthesis of various 5-fluorouracil derivatives. [, , , , ] The trimethylsilyl groups enhance the reactivity of the molecule, facilitating the introduction of diverse substituents at the N1 and N3 positions of the uracil ring. These modifications aim to improve the pharmacological profile of the resulting 5-fluorouracil analogs, potentially enhancing their efficacy, bioavailability, or reducing side effects.
Q2: How does the structure of 2,4-bis(trimethylsilyl)-5-fluorouracil influence its reactivity?
A2: The presence of two bulky trimethylsilyl groups at the 2 and 4 positions of the uracil ring significantly enhances the nucleophilicity of the nitrogen atoms at positions 1 and 3. [, ] This increased nucleophilicity makes 2,4-bis(trimethylsilyl)-5-fluorouracil highly reactive towards electrophiles, allowing for the facile alkylation or acylation at these positions. [, ] This reactivity is crucial for the synthesis of a wide range of 5-fluorouracil derivatives.
Q3: Can you provide examples of 5-fluorouracil derivatives synthesized using 2,4-bis(trimethylsilyl)-5-fluorouracil?
A3: Research highlights the synthesis of various derivatives using 2,4-bis(trimethylsilyl)-5-fluorouracil as a starting material. These include alkoxyalkyl derivatives, [, ] acyclonucleoside derivatives, [] and ftorafur metabolites. [] These derivatives were investigated for their antitumor activity against various cancer cell lines, showcasing the potential of this synthetic strategy in drug discovery.
Q4: What are the key factors influencing the reactions involving 2,4-bis(trimethylsilyl)-5-fluorouracil?
A4: Studies indicate that reaction conditions like temperature, reactant ratio, and the nature of the electrophilic reagent (acylating or alkylating agent) play critical roles in determining the yield and selectivity of the desired product. [] For instance, higher temperatures and specific catalysts like tin(IV) chloride (SnCl4) are often employed to facilitate the reaction. [, ]
Q5: Are there any studies investigating the Structure-Activity Relationship (SAR) of 5-fluorouracil derivatives synthesized from 2,4-bis(trimethylsilyl)-5-fluorouracil?
A5: While the provided abstracts don't delve into specific SAR studies, they highlight the varying antitumor activity observed in the synthesized derivatives. [, , , ] This variation suggests that the nature and position of the substituents introduced at the N1 and N3 positions significantly impact the biological activity. Further research exploring SAR would be crucial for optimizing the design of more potent and selective 5-fluorouracil analogs.
Q6: What analytical techniques are used to characterize 2,4-bis(trimethylsilyl)-5-fluorouracil and its derivatives?
A6: Researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, and elemental analysis to confirm the structure and purity of 2,4-bis(trimethylsilyl)-5-fluorouracil and its derivatives. [, ] These techniques provide valuable information about the compound's structure, functional groups, and purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





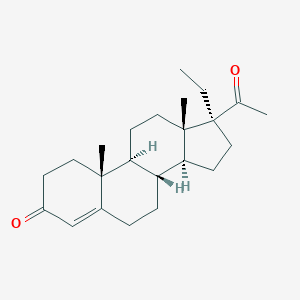
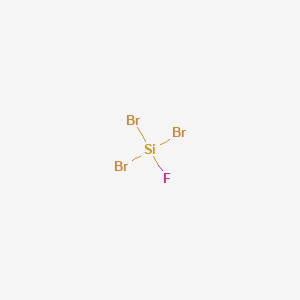
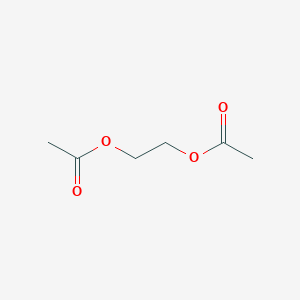
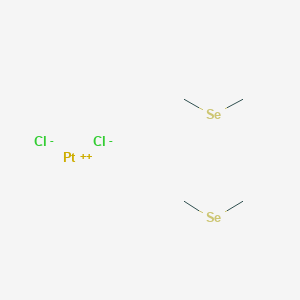

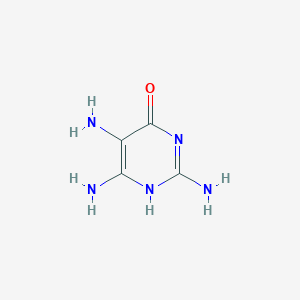
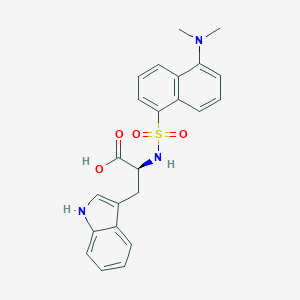
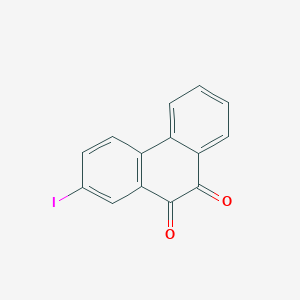

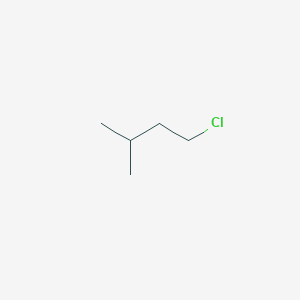
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)
